molecular formula C12H14N2O4 B7581036 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid

4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid

Cat. No. B7581036
M. Wt: 250.25 g/mol
InChI Key: JQGWGMVTPJFGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid, also known as PACMA31, is a small molecule inhibitor that has shown potential in various scientific research studies. This compound is of interest due to its ability to selectively target and inhibit the activity of a specific protein, making it a valuable tool in the study of various biological processes.

Mechanism of Action

4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid works by selectively targeting and inhibiting the activity of specific proteins, such as HIF-1α. This inhibition occurs through the covalent modification of a specific cysteine residue on the target protein, resulting in the disruption of protein function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid are dependent on the specific protein targeted by the compound. Inhibition of HIF-1α activity by 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid has been shown to result in decreased tumor growth, while inhibition of other proteins may have different effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid is its ability to selectively target and inhibit the activity of specific proteins, making it a valuable tool in the study of various biological processes. However, one limitation of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid is its potential for off-target effects, which may complicate data interpretation.

Future Directions

For the use of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid in scientific research include the investigation of its potential in the study of other proteins involved in various biological processes. Additionally, the development of more potent and selective analogs of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid may further enhance its utility as a tool in scientific research.

Synthesis Methods

The synthesis of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid involves the reaction of 4-chloro-3-nitropyridine with morpholine in the presence of a base to form the intermediate 4-(3-nitropyridin-2-yl)morpholine. This intermediate is then reacted with ethyl acetoacetate to form the final product, 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid.

Scientific Research Applications

4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid has been used in various scientific research studies to investigate the role of specific proteins in various biological processes. One such study utilized 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid to selectively inhibit the activity of a protein known as HIF-1α, which is involved in the regulation of oxygen homeostasis. This study found that inhibition of HIF-1α activity by 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid resulted in decreased tumor growth in mice.

properties

IUPAC Name

4-(2-pyridin-3-ylacetyl)morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-11(6-9-2-1-3-13-7-9)14-4-5-18-8-10(14)12(16)17/h1-3,7,10H,4-6,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGWGMVTPJFGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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